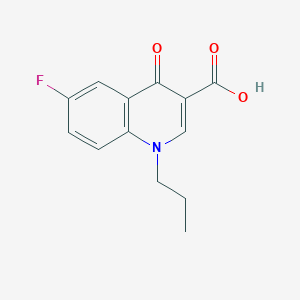

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a unique chemical compound. It is also known as fluoroquinolonic acid . The empirical formula of this compound is C10H6FNO3 and it has a molecular weight of 207.16 .

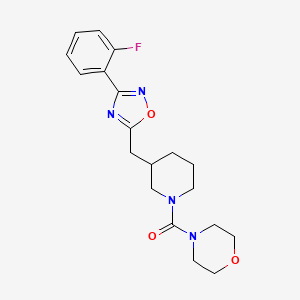

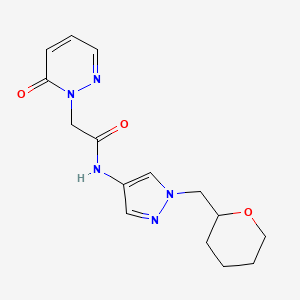

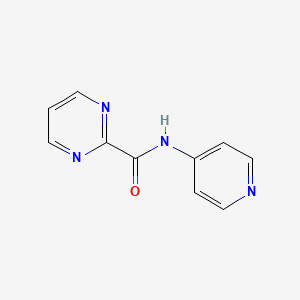

Molecular Structure Analysis

The SMILES string of this compound is OC(=O)C1=CNc2ccc(F)cc2C1=O . This provides a textual representation of the compound’s structure. The InChI key is KCEJQAATYWQMMQ-UHFFFAOYSA-N , which is a unique identifier for the compound.Physical And Chemical Properties Analysis

This compound is a solid . The melting point is not specified for this compound, but a related compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has a melting point of 242-245 °C .Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

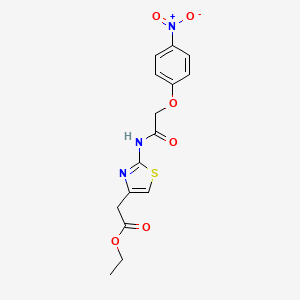

Synthesis and Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones A study focused on synthesizing compounds from 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid, revealing their potential antimicrobial properties. These compounds were evaluated for antifungal and antibacterial activities, showcasing the relevance of this chemical structure in developing new antimicrobial agents (Patel & Patel, 2010).

Fluoroquinolones Synthesis and Application

This review consolidates information on the synthesis and structural modifications of 6-fluorо-1,4-dihydroquinolin-4-oxo-3-carboxylic acids, including this compound. It discusses various synthetic approaches, structural modifications, and the biological activities associated with these compounds, emphasizing their role in antibacterial applications (Charushin et al., 2014).

Synthesis and in vitro Antimicrobial Study of Schiff Base and Thiazolidinone This study synthesized and tested the antimicrobial properties of various compounds derived from this compound. These compounds exhibited notable antibacterial and antifungal activity, reinforcing the compound's importance in developing new antimicrobial agents (Patel & Patel, 2010).

Molecular Studies and Applications

Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones This research synthesized novel compounds from this compound, exploring their antibacterial activity against various bacterial strains. The study also included molecular docking studies to understand the interaction between these novel compounds and bacterial proteins, highlighting the compound's potential in developing new antibacterial agents (Kumar et al., 2014).

Synthesis and Biological Evaluation of Tetracyclic Fluoroquinolones In this study, compounds derived from this compound were synthesized and evaluated for their antimicrobial and anticancer properties. The research highlights the versatility of this compound in developing agents with dual acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).

Synthesis and Evaluation of Antitrypanosomal Activity The derivatives of this compound were synthesized and evaluated for their antitrypanosomal potential. This study not only demonstrated the compound's relevance in antimicrobial applications but also expanded its potential use to combat Trypanosoma infections (Pyrih et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to fluoroquinolonic acid , which is known to target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

The compound likely interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes, thereby preventing bacterial DNA replication . This results in the death of the bacteria, making the compound a potential antibacterial agent .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding of the bacterial DNA, which is a crucial step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial death .

Pharmacokinetics

Similar compounds like fluoroquinolones are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular effect of the compound’s action is the inhibition of bacterial DNA replication, leading to bacterial death . On a cellular level, this results in the reduction of bacterial colonies and potential clearance of a bacterial infection .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions

Propriétés

IUPAC Name |

6-fluoro-4-oxo-1-propylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-2-5-15-7-10(13(17)18)12(16)9-6-8(14)3-4-11(9)15/h3-4,6-7H,2,5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXESECUUDQNNCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)

![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2792201.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2792204.png)

![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2792210.png)

![(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate](/img/structure/B2792211.png)

![8-[(dibenzylamino)methyl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792215.png)